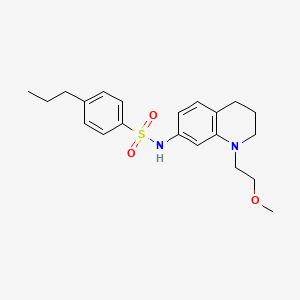
N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a tetrahydroquinoline group, which is a type of heterocyclic compound. This group is often found in biologically active molecules. The compound also contains a sulfonamide group, which is commonly found in antibiotics .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the tetrahydroquinoline ring, followed by the attachment of the propylbenzenesulfonamide group. The methoxyethyl group would likely be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of the tetrahydroquinoline and sulfonamide groups. The methoxyethyl group would likely add further complexity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the tetrahydroquinoline and sulfonamide groups. The methoxyethyl group may also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could potentially make the compound more polar, influencing its solubility in different solvents .科学的研究の応用
Thermoresponsive Polymers
Background: Thermoresponsive polymers are water-soluble or highly swollen below a characteristic transition temperature but become water-insoluble and collapse above it. Two major chemical motifs are commonly studied in this context: amide moieties and ethyleneglycol ether groups.
Application:N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propylbenzenesulfonamide: (let’s call it PbMOEAm) is a thermoresponsive polymer synthesized via reversible addition fragmentation transfer (RAFT) polymerization. It features both amide and ethyleneglycolether moieties. PbMOEAm exhibits a lower critical solution temperature (LCST)–type phase transition.
Significance: Understanding the thermoresponsive behavior of PbMOEAm contributes to the development of “smart” materials for various applications, including drug delivery, tissue engineering, and responsive coatings .
Antithrombogenic Coatings
Background: Antithrombogenic surfaces prevent blood clot formation, reducing the risk of thrombosis.
Application: Poly(2-methoxyethyl acrylate) (PMEA), a related polymer, has been used to create antithrombogenic coatings. These coatings mimic the inner surface of native blood vessels and prevent platelet adhesion and clot formation.
Significance: PMEA-based coatings find applications in medical devices, such as stents and catheters, to enhance biocompatibility and reduce complications .
Smart Textiles
Background: Smart textiles incorporate functional materials to respond to external stimuli.
Application: PbMOEAm can be integrated into textile fibers to create fabrics that change properties (e.g., wettability, breathability) based on temperature. These smart textiles have applications in sportswear, outdoor clothing, and medical textiles.
Significance: PbMOEAm-enhanced textiles offer comfort, adaptability, and improved performance in various environments.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-4-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-3-5-17-7-11-20(12-8-17)27(24,25)22-19-10-9-18-6-4-13-23(14-15-26-2)21(18)16-19/h7-12,16,22H,3-6,13-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIUTWAIVHLUCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propylbenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[4-(aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetate](/img/structure/B2364415.png)

![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-ethoxybenzoate](/img/structure/B2364417.png)
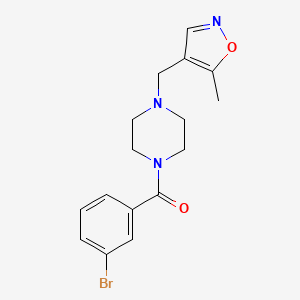

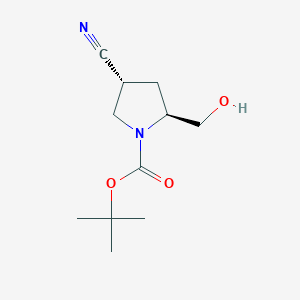


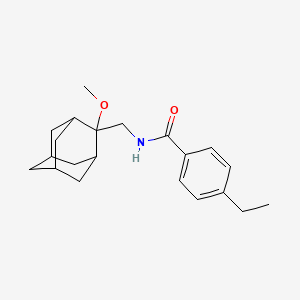
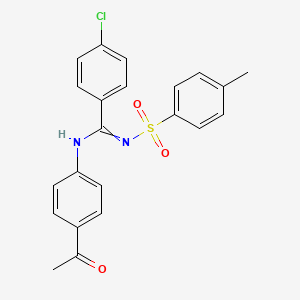
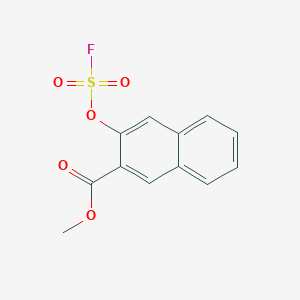
![4-{5-[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B2364435.png)

